molecular formula C12H16N4O2S B8399181 2-(aminomethyl)-N,N-dimethyl-4-phenyl-1H-imidazole-1-sulfonamide

2-(aminomethyl)-N,N-dimethyl-4-phenyl-1H-imidazole-1-sulfonamide

Cat. No.: B8399181
M. Wt: 280.35 g/mol
InChI Key: LFGJNHCVFFMHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(aminomethyl)-N,N-dimethyl-4-phenyl-1H-imidazole-1-sulfonamide is a useful research compound. Its molecular formula is C12H16N4O2S and its molecular weight is 280.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

2-(aminomethyl)-N,N-dimethyl-4-phenylimidazole-1-sulfonamide

InChI

InChI=1S/C12H16N4O2S/c1-15(2)19(17,18)16-9-11(14-12(16)8-13)10-6-4-3-5-7-10/h3-7,9H,8,13H2,1-2H3

InChI Key

LFGJNHCVFFMHCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(N=C1CN)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl (1-(N,N-dimethylsulfamoyl)-4-phenyl-1H-imidazol-2-yl)methylcarbamate (235 mg, 0.56 mmol) was dissolved in anhydrous DMF (5 mL) and Pd on carbon (about 5 mg, catalytic) was added. The vessel containing the solution was purged with H2, and the vessel was sealed. A H2 balloon was attached. Another 10 mg of Pd on carbon was added after 8 h, and the suspension was stirred at room temperature for 48 hours (total). The suspension was filtered through Celite, washing with EtOAc (30 mL), and the washes were concentrated to give crude 2-(aminomethyl)-N,N-dimethyl-4-phenyl-1H-imidazole-1-sulfonamide.
Name
Benzyl (1-(N,N-dimethylsulfamoyl)-4-phenyl-1H-imidazol-2-yl)methylcarbamate
Quantity
235 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step Two

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